Methyl demethoxycarbonylchanofruticosinate

Description

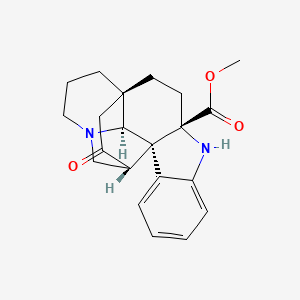

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14-,17+,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVZFCMYXOSQZ-FHBRLQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like Methyl demethoxycarbonylchanofruticosinate. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for piecing together the molecular puzzle.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in the molecule. While specific spectral data for this compound is proprietary to chemical suppliers, identification is routinely confirmed by ¹H-NMR, ensuring it is consistent with the proposed structure. chemfaces.com

¹³C NMR (Carbon-13 NMR): ¹³C NMR is used to determine the number and type of carbon atoms present in the molecule. The chemical shifts of the carbon atoms provide insights into their bonding and hybridization.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These powerful experiments are used to establish the connectivity between different atoms.

COSY (Correlation Spectroscopy) helps to identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for assembling the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is instrumental in determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity.

The structural elucidation of related chanofruticosinate alkaloids heavily relies on these 2D NMR techniques to assign all proton and carbon signals unequivocally. researchgate.net

Extraction and Purification Techniques in Natural Product Isolation Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): For this compound, HRMS, often coupled with Electrospray Ionization (ESI-MS), has been utilized. This technique provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula. acs.org The molecular formula for this compound has been established as C₂₁H₂₄N₂O₃. np-mrd.org

| Mass Spectrometry Data | |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Formula | C₂₁H₂₄N₂O₃ |

| Molecular Weight (Da) | 352.4340 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

The chirality of a molecule, or its three-dimensional arrangement, is a critical aspect of its chemical identity.

Optical Rotation: Chiral molecules have the ability to rotate the plane of polarized light. The measurement of this rotation, known as optical rotation, is a key physical property. For this compound, a specific rotation of +246.7° has been reported, indicating that it is an optically active compound. chembk.com

| Optical Rotation Data | |

| Specific Rotation (α) | +246.7° |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right-circularly polarized light. This technique is particularly powerful for determining the absolute configuration of chiral molecules, especially complex alkaloids. The experimental CD spectrum is often compared with calculated spectra for possible stereoisomers to confidently assign the absolute stereochemistry. This method has been applied to determine the absolute configuration of related Kopsia alkaloids. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different types of chemical bonds. In the case of this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as carbonyls (from esters or amides), C-O bonds, C-N bonds, and aromatic rings, which are characteristic features of this class of alkaloids. researchgate.net

Chemical Synthesis and Derivatization

Total Synthesis Approaches of Methyl Demethoxycarbonylchanofruticosinate and Related Analogs

The total synthesis of alkaloids closely related to this compound, such as fruticosine and kopsine, has been a subject of intense research. These endeavors provide a roadmap for the construction of the core heptacyclic caged ring system. The strategies often revolve around the assembly of a central bicyclo[2.2.2]octane moiety and the subsequent formation of the strained, caged structure.

Asymmetric synthesis is paramount in obtaining enantiomerically pure this compound. Various approaches have been explored in the synthesis of related Kopsia alkaloids, which are instructive for the target molecule. These include:

Asymmetric Diels-Alder Reaction: This powerful cycloaddition has been employed to construct the central bicyclo[2.2.2]octane core, simultaneously establishing the quaternary stereocenter at C20.

Chiral Ligands in Catalysis: The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. These ligands can effectively induce enantioselectivity in key bond-forming steps.

Substrate-Controlled Diastereoselection: The inherent chirality of advanced intermediates can be leveraged to direct the stereochemical outcome of subsequent reactions, a strategy that is particularly effective in complex, conformationally restricted systems like the Kopsia alkaloids.

The successful synthesis of complex molecules like this compound often relies on the application of innovative and powerful chemical reactions. Two such noteworthy reactions are palladium-catalyzed decarboxylative asymmetric allylic alkylation and intramolecular oxidative coupling.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA):

This reaction has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds, particularly for the construction of quaternary stereocenters. nih.gov In the context of indole (B1671886) alkaloid synthesis, DAAA of enol carbonates can provide access to key intermediates with high enantioselectivity. nih.gov The reaction proceeds via the formation of a π-allylpalladium complex and an enolate, which then couple to form the desired product. The choice of the chiral ligand is crucial for achieving high levels of asymmetric induction. nih.gov

| Parameter | Description |

| Catalyst | Typically a palladium(0) source. |

| Chiral Ligand | A variety of chiral phosphine (B1218219) and other ligands have been developed to induce enantioselectivity. |

| Substrate | Allyl enol carbonates are common substrates, which decarboxylate upon activation by the palladium catalyst. |

| Key Advantage | The reaction often proceeds under mild conditions and can be highly enantioselective, providing a direct route to chiral building blocks. nih.gov |

Intramolecular Oxidative Coupling:

The formation of the intricate caged structure of this compound and its relatives often necessitates the formation of a key carbon-carbon bond in a constrained environment. Intramolecular oxidative coupling provides a powerful means to achieve this. For instance, the synthesis of the carbon framework of scholarisine A, another complex indole alkaloid, featured an intramolecular oxidative coupling between a non-activated enolate and an indole nucleus using N-iodosuccinimide. nih.gov This type of reaction can be instrumental in the late stages of a synthesis to forge the final, challenging ring systems.

Semisynthesis from Natural Precursors

Currently, there is a lack of specific information in the scientific literature regarding the semisynthesis of this compound directly from naturally occurring precursors. The complex and unique caged structure of this alkaloid makes it a challenging target for semisynthetic modification from more abundant natural products. However, the general concept of semisynthesis, where a readily available natural product is chemically modified to produce a target molecule, is a common strategy in natural product chemistry. For example, derivatives of other alkaloid classes, such as the Amaryllidaceae alkaloids, have been prepared via semisynthesis to enhance their biological activities. nih.gov While not directly applicable to this indole alkaloid, it highlights a potential future avenue of research should a suitable and abundant precursor be identified.

Preparation of Structural Analogs and Derivatives for Mechanistic Studies

The synthesis of structural analogs and derivatives is crucial for understanding the mechanism of action and structure-activity relationships of biologically active molecules.

To probe the biological importance of different parts of the this compound molecule, synthetic chemists can introduce modifications to its specific functional groups. This could involve:

Ester Group Modification: The methyl ester functionality could be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters or amides. This would allow for an investigation into the role of this group in target binding or cellular uptake.

Aromatic Ring Substitution: Modification of the indole nucleus, for example, by introducing substituents on the aromatic ring, could provide insights into the electronic and steric requirements for biological activity.

Modification of the Caged Skeleton: While synthetically challenging, the preparation of analogs with alterations to the polycyclic core would be invaluable for understanding the structural basis of the molecule's properties.

Currently, specific examples of the preparation of structural analogs of this compound for mechanistic studies are not widely reported in the literature, representing an area ripe for future investigation.

Synthesis of N-decarbomethoxy and Methylene-dioxy Analogs

The chemical modification of complex natural products like this compound is a critical area of research for developing new therapeutic agents and understanding structure-activity relationships. This section details the synthetic approaches toward N-decarbomethoxy and methylene-dioxy analogs of this intricate indole alkaloid.

Synthesis of N-decarbomethoxy Analogs

The total synthesis of (±)- and (+)-methyl N-decarbomethoxychanofruticosinate has been successfully achieved, marking a significant advancement in the chemistry of chanofruticosinate-type alkaloids. nih.gov This synthesis provides a blueprint for accessing analogs that lack the N-carbomethoxy group, a modification that can significantly impact the molecule's biological properties.

The groundbreaking synthesis was accomplished through a strategic approach that involves the construction of the complex, caged ring system of the alkaloid. nih.gov A key transformation in this synthetic route is a Samarium(II) iodide (SmI₂) mediated intramolecular Reformatsky-like reaction, which is instrumental in forming the seven-membered ring characteristic of the chanofruticosinate core. nih.gov Following the formation of this crucial ring, an intramolecular oxidative coupling reaction is employed to install the strained, caged framework of the final product. nih.gov

Table 1: Key Reactions in the Synthesis of Methyl N-decarbomethoxychanofruticosinate

| Step | Reaction Type | Reagents and Conditions | Purpose | Reference |

| 1 | Intramolecular Reformatsky-like reaction | Samarium(II) iodide (SmI₂) | Formation of the seven-membered ring | nih.gov |

| 2 | Intramolecular oxidative coupling | - | Installation of the caged and strained ring system | nih.gov |

Proposed Synthesis of Methylene-dioxy Analogs

While the specific synthesis of a methylene-dioxy analog of this compound has not been reported in the literature, a plausible synthetic route can be proposed based on established methods for the formation of the methylenedioxy group on an aromatic ring. google.comgoogle.commdma.ch This functional group is typically introduced by the methylenation of a catechol (a 1,2-dihydroxybenzene) derivative. google.comsciencemadness.org

The proposed synthesis would therefore necessitate a catechol-containing precursor of this compound. Assuming such a precursor could be synthesized or is available, the introduction of the methylenedioxy bridge could be achieved through several established protocols.

One common method involves the reaction of the catechol with a dihalomethane, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), in the presence of a base. google.comgoogle.com A variety of bases and solvent systems have been employed for this transformation, with the choice often depending on the specific substrate. For instance, the use of a strong base in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective. google.commdma.ch

Table 2: General Methods for the Methylenation of Catechols

| Reagents | Solvent | Conditions | Notes | References |

| Dichloromethane, Sodium Hydroxide | Dimethyl Sulfoxide (DMSO) | 125-130 °C | A common and effective method. | google.com |

| Dihalomethane, Potassium or Caesium Fluoride | Dimethylformamide (DMF) | 110-120 °C | Offers a high-yield alternative without the need for strong bases. | mdma.ch |

| Methylene Dihalide, Base | Various | Reflux | The choice of base and solvent can be critical for reaction success. | google.com |

The successful application of these methods to a chanofruticosinate scaffold would depend on the compatibility of the functional groups present in the rest of the molecule with the reaction conditions. The acidic or basic conditions and elevated temperatures typically required for methylenation could potentially lead to undesired side reactions or degradation of the complex alkaloid structure. Therefore, careful optimization of the reaction conditions would be crucial.

Biosynthesis and Metabolic Pathways

Precursors and Biogenetic Origin of Monoterpene Indole (B1671886) Alkaloids

Monoterpene indole alkaloids (MIAs) are a large and structurally diverse family of natural products, with over 3000 known compounds. st-andrews.ac.uk The biosynthesis of nearly all MIAs originates from two primary precursors: the amino acid tryptophan and the iridoid monoterpene secologanin.

The journey towards Methyl demethoxycarbonylchanofruticosinate begins with the formation of its core components. Tryptophan, an aromatic amino acid, provides the indole moiety of the alkaloid. nih.gov Through a decarboxylation reaction, tryptophan is converted to tryptamine (B22526). nih.gov

Concurrently, the terpenoid precursor, secologanin, is synthesized via the methylerythritol phosphate (MEP) pathway. This pathway generates the monoterpene geraniol, which then undergoes a series of oxidative and rearrangement reactions to form secologanin. nih.gov The condensation of tryptamine and secologanin is a crucial step in the biosynthesis of all monoterpene indole alkaloids. nih.gov This reaction is a Pictet-Spengler type condensation, catalyzed by a specific enzyme.

| Precursor | Origin | Role in Biosynthesis |

| Tryptophan | Shikimate Pathway | Provides the indole ring structure after decarboxylation to tryptamine. |

| Secologanin | Methylerythritol Phosphate (MEP) Pathway | Provides the C9/C10 monoterpene unit that condenses with tryptamine. |

The enzymatic condensation of tryptamine and secologanin yields the pivotal intermediate, strictosidine. nih.gov This reaction is catalyzed by the enzyme strictosidine synthase. The formation of strictosidine is a branching point in the biosynthesis of a vast array of indole alkaloids. From this central precursor, various enzymatic pathways diverge to create the different structural skeletons of the monoterpene indole alkaloid family. nih.gov Strictosidine is the universal precursor for the Corynanthe, Iboga, and Aspidosperma type alkaloids, and by extension, the more complex skeletons derived from them, including the aspidofractinine type found in Kopsia species.

Proposed Enzymatic Transformations and Key Biosynthetic Steps

While the specific enzymatic steps leading directly to this compound have not been fully elucidated, a general biosynthetic pathway for complex Kopsia alkaloids has been proposed. This pathway involves a series of transformations of the initial strictosidine molecule.

The biosynthesis proceeds with the deglycosylation of strictosidine, followed by a cascade of reactions including oxidations, reductions, and cyclizations. A key proposed intermediate in the formation of many complex Kopsia alkaloids is stemmadenine. nih.govrsc.org Stemmadenine itself is believed to be a precursor to the aspidofractinine skeleton, a common framework in Kopsia alkaloids. researchgate.net It is hypothesized that the chanofruticosinate skeleton of this compound is formed through further enzymatic modifications and rearrangements of an aspidofractinine-type precursor. These modifications likely involve oxidative cleavage and rearrangement of the carbon skeleton, although the specific enzymes responsible for these transformations in Kopsia are yet to be identified.

Biogenetic Relationship to Other Indole Alkaloid Skeletons (e.g., Aspidofractinine, Corynanthe, Aspidosperma, Iboga)

The biosynthesis of this compound is intrinsically linked to the formation of other major indole alkaloid skeletons. All of these diverse structures share a common biogenetic origin from the central precursor, strictosidine. The structural diversification arises from the different ways in which the strictosidine framework is enzymatically rearranged and modified.

The proposed pathway suggests that the aspidofractinine skeleton, prevalent in Kopsia alkaloids, is derived from the Corynanthe-type skeleton through intermediates like stemmadenine. nih.govresearchgate.net The Aspidosperma and Iboga skeletons are also thought to arise from rearrangements of stemmadenine or related intermediates. Therefore, the chanofruticosinate skeleton of this compound is considered to be a further modification of one of these more common frameworks, likely the aspidofractinine type, placing it within a complex web of interconnected biosynthetic pathways. nih.gov

| Alkaloid Skeleton | Biogenetic Relationship to Strictosidine | Key Proposed Intermediates |

| Corynanthe | Direct descendant through various rearrangements. | Geissoschizine |

| Aspidosperma | Derived from the Corynanthe pathway via rearrangements. | Stemmadenine, Dehydrosecodine |

| Iboga | Derived from the Corynanthe pathway via rearrangements. | Stemmadenine, Dehydrosecodine |

| Aspidofractinine | Further rearrangement of Corynanthe/Aspidosperma precursors. | Stemmadenine |

| Chanofruticosinate | Believed to be a modification of the aspidofractinine skeleton. | Aspidofractinine-type precursor |

Lack of Scientific Data Prohibits Article Generation on "this compound" Within Specified Framework

Despite a comprehensive search of scientific literature and databases, there is no available research data to support the generation of an article on the chemical compound "this compound" based on the provided outline. The specific molecular and cellular biological activities requested for this compound are not documented in publicly accessible scientific studies.

"this compound," identified with the CAS Number 80151-89-9, is classified as an alkaloid and is available from chemical suppliers for research purposes. pureonebio.combiocrick.com The only biological activity noted in the available information is a significant antitussive (anti-cough) effect observed in a guinea pig model. targetmol.com However, this finding falls outside the strict scope of the user's requested outline.

Searches for data pertaining to the compound's interaction with molecular targets, cellular pathways, or its antimicrobial properties yielded no specific results. Specifically, there is no scientific literature available on:

Molecular and Cellular Biological Activities in Vitro and Mechanistic Focus

Antimicrobial and Antifungal Investigations (In Vitro):No in vitro studies on the antimicrobial or antifungal properties of Methyl demethoxycarbonylchanofruticosinate have been published.

While alkaloids as a broad class of compounds are known to exhibit a wide range of biological activities, including cytotoxic and antimicrobial effects, it is not scientifically accurate to attribute these general properties to a specific, unstudied compound without direct evidence. nih.govnih.govmdpi.com

Given the strict adherence required to the provided outline and the complete absence of scientific data for "this compound" within those specific areas, it is not possible to generate the requested professional and authoritative article. To do so would require speculation and fabrication of data, which is contrary to the principles of scientific accuracy.

Inhibition of Microbial Growth (e.g., bacterial, fungal species)

This compound, an indole (B1671886) alkaloid isolated from Kopsia species, has demonstrated inhibitory effects against bacterial growth. researchgate.net In a study evaluating the antimicrobial activities of compounds isolated from the stems of Kopsia hainanensis, this compound was shown to possess activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net The inhibitory effect was determined by measuring the diameter of the antibacterial circle, which was 9.7 mm for this compound. researchgate.net

While direct data on the antifungal activity of this compound is limited, studies on closely related chanofruticosinate-type alkaloids provide insights into the potential antimicrobial spectrum of this class of compounds. For instance, various alkaloids isolated from Kopsia species have been reported to exhibit a broad range of bioactivities, including antibacterial and antifungal effects. researchgate.netnih.gov

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Method | Result | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial Circle Diameter | 9.7 mm | researchgate.net |

Specific Fungal Pathogen Interactions and Structural Determinants of Activity

While specific studies on the fungal pathogen interactions of this compound are not extensively detailed in the reviewed literature, research on analogous chanofruticosinate alkaloids offers significant insights into the structural features that govern their antifungal potency.

A study on alkaloids from Kopsia hainanensis identified a related compound, N1-decarbomethoxy chanofruticosinic acid, which exhibited potent inhibitory activities against several plant pathogenic fungi. mdpi.comresearchgate.net This compound was particularly effective against Fusarium oxysporum f. sp. cubense and F. oxysporum f. sp. niveum, showing greater activity than the positive control, mildothane. mdpi.comresearchgate.net The same compound also displayed antibacterial activity against Erwinia carotovora. mdpi.comresearchgate.net

The key structural determinant for the observed antifungal activity in this class of compounds appears to be the presence of a carboxylic acid group at the C-2 position. mdpi.com The study comparing N1-decarbomethoxy chanofruticosinic acid with other methyl chanofruticosinate-type indoles suggests that this functional group is important for the antifungal effect. mdpi.com This finding implies that the ester group in this compound may result in different or potentially reduced antifungal activity compared to its carboxylic acid analogue.

Table 2: Antifungal Activity of a Structurally Related Chanofruticosinate Alkaloid (N1-decarbomethoxy chanofruticosinic acid)

| Fungal Pathogen | Activity Metric (EC50) | Result (mg/mL) | Reference |

|---|---|---|---|

| Fusarium oxysporum f. sp. cubense | EC50 | 15.2 | mdpi.com |

| Mildothane (Positive Control) | EC50 | 57.0 | mdpi.com |

Structure Activity Relationship Sar Studies and Computational Chemistry

Elucidation of Pharmacophoric Features and Key Structural Determinants of Activity

Specific pharmacophore models for Methyl demethoxycarbonylchanofruticosinate have not been detailed in the reviewed literature. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features include hydrogen bond acceptors and donors, hydrophobic groups, aromatic rings, and positively or negatively ionizable groups. nih.govresearchgate.net

To determine the key structural determinants of activity for a compound like this compound, researchers would typically analyze its three-dimensional structure to identify potential interaction points. The complex indole (B1671886) alkaloid scaffold, stereochemistry, and the nature and position of its functional groups would be considered critical.

Table 1: Potential Pharmacophoric Features of this compound (Hypothetical) This table is illustrative and based on general chemical principles, as specific studies are not available.

| Pharmacophoric Feature | Potential Structural Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor | Ester carbonyl groups, Methoxy group oxygen | Interaction with donor groups (e.g., -NH, -OH) on a receptor |

| Hydrogen Bond Donor | N-H group in the indole ring | Interaction with acceptor groups (e.g., C=O, -O-) on a receptor |

| Hydrophobic/Aromatic Region | Indole ring system, aliphatic portions | Van der Waals forces, π-π stacking |

| 3D Stereochemistry | Multiple chiral centers | Specific spatial arrangement for receptor fit |

Impact of Specific Structural Modifications on Observed Biological Activities

There is no specific information available from the search results regarding the impact of structural modifications on the biological activities of this compound. SAR studies investigate how altering the chemical structure of a compound affects its biological potency and efficacy. frontiersin.orgmuni.cz Such studies are crucial for optimizing lead compounds in drug discovery. nih.govnih.govresearchgate.net

For a molecule like this compound, modifications could theoretically involve:

Modification of the Carboxylic Group: The methyl ester of the carboxylic acid is a key feature. Hydrolysis to the free carboxylic acid would increase polarity and introduce a negative charge at physiological pH, which could drastically alter receptor binding, cell permeability, and solubility.

Modification of the Indole Nucleus: Altering substituents on the indole ring could modulate electronic properties and hydrophobic interactions.

Stereochemical Changes: Inversion of stereocenters could lead to a significant loss of activity by disrupting the precise three-dimensional fit with a biological target.

Table 2: Illustrative SAR Table for a Hypothetical Compound Series This table is a template demonstrating how SAR data is presented. No actual data for this compound derivatives is available.

| Compound | Modification (R-group) | Biological Activity (e.g., IC₅₀, µM) |

|---|---|---|

| Lead Compound | -COOCH₃ | Data Not Available |

| Analog 1 | -COOH | Data Not Available |

| Analog 2 | -CONH₂ | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specifically developed for this compound or related fruticosinate alkaloids were found in the reviewed literature. QSAR is a computational technique that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.commdpi.comnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built to estimate the activity of novel, untested compounds, thereby guiding further synthesis and reducing experimental costs. mdpi.comnih.gov

Computational Chemistry Approaches

No published studies detailing the molecular docking of this compound into a specific protein target were identified. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). nih.govphcog.com The process involves placing the ligand into the receptor's binding site in various conformations and using a scoring function to estimate the strength of the interaction, typically reported as a binding energy score. mdpi.comnih.gov This technique is instrumental in virtual screening and understanding the molecular basis of ligand-receptor interactions. nih.gov

Table 3: Illustrative Molecular Docking Results Template This table is a template. No actual docking data for this compound is available.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No molecular dynamics (MD) simulation studies for this compound were found in the literature search. MD simulation is a powerful computational tool that models the physical movements of atoms and molecules over time. mdpi.comresearchgate.net In drug discovery, MD simulations of a ligand-receptor complex can provide detailed insights into the stability of the binding pose predicted by docking, reveal the role of solvent molecules, and be used to calculate binding free energies, which are often more accurate than docking scores. nih.govescholarship.org

While specific in silico studies predicting the bioactivity of this compound are not available, various computational tools exist for this purpose. nih.gov These methods use information from a compound's structure to predict its pharmacological effects, mechanisms of action, and potential toxicity. biotechnologia-journal.orgmdpi.com Approaches range from QSAR models and molecular docking to more complex network-based pharmacology models that predict interactions with multiple targets. nih.govresearchgate.net Such predictions are valuable for prioritizing compounds for experimental screening. biotechnologia-journal.org

Analytical Chemistry Research Applications

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are the cornerstone for the analysis of Methyl demethoxycarbonylchanofruticosinate, enabling its separation from a multitude of other alkaloids and plant metabolites.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound and related indole (B1671886) alkaloids from Kopsia species. benthamopen.comnih.gov For purity assessment, reversed-phase HPLC is commonly employed, often utilizing a C18 column. benthamopen.comijcmas.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component, often with a modifier like formic acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. benthamopen.comresearchgate.net

Detection is frequently performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. benthamopen.com The indole chromophore in this compound provides characteristic UV absorption maxima, typically in the range of 200-300 nm, which aids in its identification and quantification. benthamopen.com The purity of an isolated sample of this compound can be determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using a purified standard of the compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 210 nm and 254 nm |

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for method development and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of alkaloids, particularly for volatile compounds or those that can be made volatile through derivatization. notulaebotanicae.ronih.gov For a compound like this compound, which has a relatively high molecular weight and polarity, direct GC-MS analysis can be challenging due to insufficient volatility.

To overcome this, derivatization is often necessary. A common approach for alkaloids is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. nih.gov GC-MS provides excellent chromatographic resolution and, through mass spectrometry, yields valuable structural information based on the fragmentation patterns of the molecule. notulaebotanicae.ro This is particularly useful in metabolomic studies of Kopsia species to identify a wide range of alkaloids and other secondary metabolites in a single run. nih.gov

Table 2: Representative GC-MS Conditions for Derivatized Alkaloid Analysis

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Derivatization Agent | Trimethylsilyl (TMS) |

This table provides an example of GC-MS parameters that could be adapted for the analysis of derivatized this compound.

Advanced Detection Techniques for Enhanced Research Sensitivity

For trace-level detection and confident identification, more advanced techniques coupling liquid chromatography with tandem mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of alkaloids in complex mixtures. researchgate.netnih.govresearchgate.net This technique is particularly well-suited for quantifying trace amounts of this compound in biological samples or for identifying its metabolites. The initial LC separation is followed by mass spectrometry, where a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of the analyte is selected and fragmented. nih.gov

The resulting product ions are unique to the compound's structure and can be monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. shimadzu.comresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites, facilitating their identification. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | m/z 353.18 |

| Product Ions (MRM) | Hypothetical transitions: e.g., m/z 353.18 -> 294.15, m/z 353.18 -> 182.10 |

| Limit of Detection (LOD) | Potentially in the low ng/mL to pg/mL range |

The precursor and product ions are hypothetical and would need to be determined experimentally.

Method Development for Complex Natural Product Matrices in Research

Analyzing this compound in crude extracts from Kopsia species presents significant challenges due to the complexity of the matrix. nih.gov These extracts contain a vast array of structurally similar alkaloids and other interfering substances. Therefore, robust method development is critical.

The first step is an efficient extraction, often involving an acid-base extraction to selectively isolate the alkaloid fraction. benthamopen.com This is followed by a sample clean-up step, which may involve solid-phase extraction (SPE) to remove interfering compounds. The choice of chromatographic conditions, especially the mobile phase composition and gradient, is crucial to achieve adequate separation from other co-eluting compounds. researchgate.net Method validation according to established guidelines is essential to ensure the reliability of the analytical results, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov The use of internal standards, preferably isotopically labeled versions of the analyte, can compensate for matrix effects and variations in sample processing. creative-proteomics.com

Future Directions and Research Perspectives

Exploration of Undiscovered Analogs and Biosynthetic Routes in Kopsia Species

The genus Kopsia is a rich reservoir of structurally diverse monoterpenoid indole (B1671886) alkaloids (MIAs), with chanofruticosinates being one of the major structural backbones isolated from these plants. nih.govresearchgate.net Species such as Kopsia arborea have already yielded a number of chanofruticosinate alkaloids, including the prunifolines A-F. nih.gov However, given that there are approximately 30 species in the Kopsia genus, many of which have not been exhaustively investigated, it is highly probable that a wealth of undiscovered analogs of Methyl demethoxycarbonylchanofruticosinate awaits discovery. nih.gov Future phytochemical investigations should focus on a systematic exploration of less-studied Kopsia species, employing modern hyphenated analytical techniques like LC-MS/MS and NMR for the rapid identification and structural elucidation of novel chanofruticosinate-type alkaloids.

A significant gap in our current knowledge is the detailed biosynthetic pathway leading to this compound. While the general biosynthetic pathway for MIAs, originating from the condensation of tryptamine (B22526) and secologanin, is established, the specific enzymatic steps that forge the unique and complex caged structure of chanofruticosinates are largely unknown. nih.gov Future research should aim to identify and characterize the specific enzymes (e.g., cyclases, oxidoreductases, and methyltransferases) involved in the later stages of the biosynthesis of this alkaloid class in Kopsia species. This could be achieved through a combination of transcriptomic analysis of alkaloid-producing tissues and functional characterization of candidate genes. Elucidating these biosynthetic pathways will not only provide fundamental insights into plant biochemistry but may also open avenues for the biotechnological production of these valuable compounds.

| Research Area | Objective | Approach | Potential Outcome |

| Phytochemical Screening | Discovery of novel chanofruticosinate analogs. | Systematic investigation of under-explored Kopsia species using advanced analytical techniques. | Expansion of the chemical diversity of this alkaloid class. |

| Biosynthetic Pathway Elucidation | Identification of key enzymes and intermediates in the formation of the chanofruticosinate scaffold. | Transcriptomics, proteomics, and in-vitro/in-vivo functional characterization of enzymes. | Understanding of the molecular logic behind the synthesis of complex MIAs and potential for metabolic engineering. |

Advancements in Synthetic Methodologies for Complex Chanofruticosinate-Type Alkaloids

The complex, polycyclic, and stereochemically rich structure of chanofruticosinate-type alkaloids presents a formidable challenge to synthetic organic chemists. The development of efficient and stereoselective total syntheses is crucial for providing access to larger quantities of these natural products for biological evaluation and for the synthesis of designed analogs. While progress has been made in the synthesis of related MIAs, the specific architecture of the chanofruticosinate core requires the development of novel synthetic strategies.

Future research in this area should focus on the development of new synthetic methodologies that can efficiently construct the key structural motifs of this compound. This includes the formation of the strained, caged ring system and the installation of the various functional groups with precise stereocontrol. Innovative approaches, such as the use of cascade reactions, organocatalysis, and photoredox catalysis, could provide more elegant and efficient routes to these complex molecules. Furthermore, the development of a divergent synthetic strategy from a common intermediate would be highly valuable for the synthesis of a library of chanofruticosinate analogs, which would be instrumental for structure-activity relationship (SAR) studies.

| Synthetic Challenge | Potential Strategy | Key Transformations to Explore | Expected Advancement |

| Construction of the Caged Core | Development of novel cascade reactions. | Tandem cyclizations, intramolecular cycloadditions. | Increased efficiency and atom economy in the synthesis. |

| Stereocontrol | Application of modern asymmetric catalysis. | Organocatalysis, transition-metal catalysis with chiral ligands. | Access to enantiomerically pure chanofruticosinate alkaloids. |

| Analog Synthesis | A divergent synthetic approach from a common precursor. | Late-stage functionalization strategies. | Facilitation of SAR studies and optimization of biological activity. |

In-depth Mechanistic Investigations of Biological Activities at the Molecular Level

Preliminary studies have indicated that alkaloids from the Kopsia genus possess a range of biological activities, including vasorelaxant and cytotoxic effects. nih.govresearchgate.net However, for this compound specifically, the molecular targets and the mechanisms through which it exerts its biological effects remain to be elucidated.

Future research must move beyond preliminary screening and delve into detailed mechanistic studies at the molecular level. For its potential vasorelaxant activity, investigations should explore its effects on key signaling pathways in vascular smooth muscle cells, such as those involving nitric oxide, calcium channels, and potassium channels. Techniques like patch-clamping, calcium imaging, and Western blotting will be crucial in these studies.

In the context of its potential cytotoxic activity, identifying the cellular pathways targeted by this compound is a priority. This could involve studies on its effects on the cell cycle, apoptosis, and specific signaling pathways known to be dysregulated in cancer cells. High-throughput screening against a panel of cancer cell lines, followed by target identification studies using techniques such as chemical proteomics and thermal shift assays, could reveal its direct molecular binders.

| Biological Activity | Research Question | Experimental Approaches | Potential Insights |

| Vasorelaxant | What are the molecular targets and signaling pathways involved? | Patch-clamp electrophysiology, calcium imaging, Western blotting, studies on isolated aortic rings. | Understanding of its potential as a lead compound for cardiovascular drugs. |

| Cytotoxic | Which cellular processes and molecular targets are affected? | Cell cycle analysis, apoptosis assays, high-throughput screening, chemical proteomics, thermal shift assays. | Identification of its mechanism of action and potential as an anticancer agent. |

Development of this compound and its Analogs as Chemical Biology Probes and Research Tools

The unique and complex structure of this compound makes it an attractive scaffold for the development of chemical biology probes. These probes can be invaluable tools for studying complex biological processes and for identifying novel drug targets.

Future efforts should be directed towards the synthesis of derivatized versions of this compound that can be used as molecular probes. This would involve the introduction of functional groups that allow for the attachment of reporter tags, such as fluorescent dyes or biotin (B1667282), without significantly compromising the biological activity of the parent molecule. Such probes could be used in a variety of applications, including:

Target Identification and Validation: Biotinylated probes could be used for affinity pull-down assays to identify the protein targets of this compound in cell lysates.

Cellular Localization Studies: Fluorescently labeled analogs would allow for the visualization of the subcellular localization of the compound, providing clues about its site of action.

Mechanism of Action Studies: Probes can be designed to report on the engagement of the molecule with its target in living cells, enabling a more dynamic understanding of its mechanism.

The development of such chemical biology tools derived from the chanofruticosinate scaffold would not only accelerate our understanding of the biological roles of this specific alkaloid but also contribute to the broader field of chemical biology by providing new tools to probe cellular function.

| Probe Type | Application | Required Modification | Expected Outcome |

| Biotinylated Analog | Target identification via affinity chromatography. | Introduction of a linker and a biotin tag. | Identification of direct protein binding partners. |

| Fluorescent Analog | Visualization of subcellular localization. | Attachment of a fluorescent dye. | Insights into the site of action within the cell. |

| Photoaffinity Probe | Covalent labeling of target proteins. | Incorporation of a photoreactive group. | Irreversible capture of binding partners for identification. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.